molecular formula C₁₀H₇D₃O₂ B1155516 2-Methoxycinnamaldehyde-d3

2-Methoxycinnamaldehyde-d3

Cat. No.: B1155516
M. Wt: 165.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycinnamaldehyde-d3 is a deuterated derivative of 2-methoxycinnamaldehyde, where three hydrogen atoms are replaced with deuterium (²H) isotopes. This modification is typically employed in pharmacokinetic studies, metabolic tracing, and as an internal standard in mass spectrometry (MS) due to its isotopic signature, which enables precise detection and quantification . The compound retains the core structure of cinnamaldehyde—a propenyl chain linked to a benzene ring substituted with a methoxy (-OCH₃) group at the 2-position. The deuterium labeling minimally alters its chemical reactivity but significantly impacts its spectroscopic and metabolic profiles.

Properties

Molecular Formula

C₁₀H₇D₃O₂

Molecular Weight

165.2

Synonyms

3-(2-Methoxyphenyl)-2-propenal-d3;  3-(2-Methoxyphenyl)acrylaldehyde-d3;  3-(2-Methoxyphenyl)propenal-d3;  NSC 114599-d3;  o-Methoxycinnamaldehyde-d3;  o-Methoxycinnamic Aldehyde-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between 2-Methoxycinnamaldehyde-d3 and its analogs:

Compound Substituents/Modifications Functional Groups Key Applications
2-Methoxycinnamaldehyde-d3 2-methoxy, propenyl, deuterated Aldehyde, methoxy, propenyl Isotopic labeling, MS standards
4-Hydroxy-3-Methoxycinnamaldehyde 4-hydroxy, 3-methoxy Aldehyde, hydroxyl, methoxy Antioxidant research, synthesis
2-Chloro-3-methoxybenzaldehyde 2-chloro, 3-methoxy Aldehyde, chloro, methoxy Organic synthesis intermediates
Key Observations:

The electron-withdrawing chloro (-Cl) group in 2-Chloro-3-methoxybenzaldehyde reduces electron density at the benzene ring, altering its reactivity in electrophilic substitution reactions .

Isotopic Effects :

  • Deuterium in 2-Methoxycinnamaldehyde-d3 increases its molecular mass (3 atomic mass units) without significantly changing its physical properties (e.g., melting point, solubility). However, the kinetic isotope effect may slow metabolic degradation, making it valuable for tracing metabolic pathways .

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